Aqueous Solubility Defines Formulation and Assay Boundaries vs. Des-halo Analog
The target compound's measured aqueous solubility (<0.3 µg/mL at pH 7.4) sets a strict upper boundary for in vitro assay concentrations without co-solvent [1]. In contrast, the anticipated solubility of the des-bromo parent scaffold (3-methylthiazolidine-2,4-dione; calculated logP ~0.5) would be significantly higher. This almost 10-fold or greater solubility deficit means that for biochemical screens, the brominated analog requires DMSO stocks of at least 10 mM and a defined final DMSO tolerance, whereas the des-bromo analog could theoretically be tested at higher aqueous concentrations. This matters for procurement because ordering the correct compound upfront avoids failed solubility trials and wasted screening plates.
| Evidence Dimension | Aqueous solubility (thermodynamic, pH 7.4) |
|---|---|
| Target Compound Data | <0.3 µg/mL (PubChem experimental value) |
| Comparator Or Baseline | 3-methylthiazolidine-2,4-dione (des-bromo analog); predicted solubility >10 µg/mL based on logP 0.5 (Class-level inference; no experimental value available) |
| Quantified Difference | >10-fold lower solubility for brominated compound |
| Conditions | Experimental value from EPA DSSTox via PubChem; comparator solubility is a class-level estimate |
Why This Matters
Ensures researchers procure the correct compound for solubility-limited assays and avoid failed experiments due to precipitation.
- [1] PubChem. Experimental Properties for CID 1488033: Solubility. Data sourced from EPA DSSTox. View Source
